3-(4-Fluorophenyl)propiolic acid
Overview
Description
3-(4-Fluorophenyl)propiolic acid is an organic compound with the molecular formula C9H5FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzyl chloride.
Reaction with Sodium Acetylide: The 4-fluorobenzyl chloride is reacted with sodium acetylide to form 4-fluorophenylacetylene.
Oxidation: The 4-fluorophenylacetylene is then oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents include sodium acetylide, potassium permanganate, and solvents like dichloromethane and methanol.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form 3-(4-Fluorophenyl)propionic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: 3-(4-Fluorophenyl)propionic acid.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propiolic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with other molecules. The propiolic acid moiety allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propionic acid: Similar structure but lacks the triple bond present in 3-(4-Fluorophenyl)propiolic acid.
4-Fluorophenylacetylene: Precursor in the synthesis of this compound.
4-Fluorobenzyl chloride: Starting material for the synthesis.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a propiolic acid moiety. This combination imparts distinct chemical properties, making it valuable for various synthetic applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYQXNQRGCVMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413410 | |
Record name | 3-(4-Fluorophenyl)propiolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-06-9 | |
Record name | 3-(4-Fluorophenyl)propiolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)prop-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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